molecular formula C19H22N2O2 B2852544 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 615279-94-2

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2852544
CAS No.: 615279-94-2
M. Wt: 310.397
InChI Key: GTDKWPLRLQCLDV-UHFFFAOYSA-N
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Description

The compound 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a benzodiazole derivative featuring a 3-(2-methylphenoxy)propyl chain at the N1 position and an ethanol group at the C2 position. The 2-methylphenoxy substituent introduces steric and electronic effects, while the ethanol moiety may enhance solubility or serve as a hydrogen-bond donor.

Properties

IUPAC Name

1-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-8-3-6-11-18(14)23-13-7-12-21-17-10-5-4-9-16(17)20-19(21)15(2)22/h3-6,8-11,15,22H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKWPLRLQCLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of benzoimidazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzoimidazole ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various benzoimidazole derivatives with different functional groups.

Scientific Research Applications

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzoimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituent at N1 Position Alcohol Group Molecular Weight (g/mol) Key Functional Features
Target Compound : 1-{1-[3-(2-Methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol 1H-1,3-Benzodiazole 3-(2-Methylphenoxy)propyl Ethanol (C2) ~326.4* 2-Methylphenoxy (electron-donating, steric bulk), ethanol for H-bonding
Analog 1 : 1-{1-[3-(4-Ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol Benzimidazole 3-(4-Ethylphenoxy)propyl Butanol (C4) ~356.5* 4-Ethylphenoxy (electron-donating, less steric hindrance), longer alcohol chain (lipophilicity↑)
Analog 2 : 2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol 1H-1,3-Benzodiazole 3-(Schiff base-substituted phenoxy)propyl Phenol (C2) 463.52 Schiff base (chelating ability, UV activity), dual phenol groups (H-bonding↑)
Analog 3 : 3-{1-[(2-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol 1H-1,3-Benzodiazole (2-Hydroxyphenyl)methyl Phenol (C2) 316.35 Hydroxyphenyl (polarity↑, H-bonding), compact substituent (steric hindrance↓)

*Calculated based on molecular formulas.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-methylphenoxy group is ortho-substituted, introducing steric hindrance that may hinder rotational freedom or binding to flat targets. In contrast, Analog 1’s 4-ethylphenoxy group (para-substituted) offers less steric resistance but similar electron-donating effects . Analog 2’s Schiff base substituent enables metal chelation and UV/Vis activity, which could be leveraged in sensor applications or as a pharmacophore in metalloenzyme inhibitors .

Analog 3’s phenol groups significantly enhance polarity, favoring aqueous solubility and intermolecular H-bonding .

Crystallographic Data: Analog 2 crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 9.1097 Å, b = 18.1946 Å, c = 13.7769 Å, and β = 93.405° . This suggests a tightly packed structure influenced by the Schiff base’s planar geometry. The target compound’s crystal structure remains uncharacterized, but SHELX-based methods (e.g., SHELXT ) could be employed for future analysis.

Pharmacological Potential (Inferred from Analogs)

While direct data are lacking, insights can be drawn from related compounds:

  • Analog 2 ’s Schiff base could confer antimicrobial activity, as seen in other imine-containing benzodiazoles .

Biological Activity

The compound 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol , also known as D125-0969, belongs to the class of benzodiazoles . Benzodiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C25H25N3O2
  • IUPAC Name : N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide
  • SMILES Notation : Cc(cccc1)c1OCCCn1c(cccc2)c2nc1CNC(c1ccccc1)=O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an insecticide and its effects on mammalian cells.

1. Insecticidal Activity

Recent research has indicated that compounds with structural similarities to this compound exhibit significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. For instance:

  • A study found that certain benzodioxole derivatives demonstrated larvicidal activity with LC50 values indicating effective concentrations for mosquito control .
  • The presence of the 3-(2-methylphenoxy)propyl group may enhance the biological interactions and efficacy against insect targets.

2. Antimicrobial and Antifungal Properties

Benzimidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit essential cellular functions in bacteria and fungi:

  • Compounds with similar structures have shown significant antibacterial activity by interfering with bacterial cell wall synthesis and metabolic pathways.

3. Cytotoxicity and Safety Profile

The safety profile of the compound has been assessed in mammalian systems:

  • In vitro studies demonstrated no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM .
  • In vivo studies indicated mild behavioral effects in mice at high doses (2000 mg/kg), with no structural toxicity observed in vital organs such as the liver and kidneys .

The mechanism through which this compound exerts its biological effects may involve:
Binding to Receptors : The compound potentially binds to specific receptors on cell membranes, modulating their activity.
Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism, thereby disrupting normal physiological processes.
Gene Expression Modulation : The compound could influence gene expression related to cell growth and apoptosis, leading to therapeutic outcomes in cancer treatment.

Case Studies

Several case studies have explored the efficacy of similar compounds:

StudyCompoundTargetFindings
Study A3,4-Methylenedioxy Cinnamic AcidAedes aegyptiLC50 = 28.9 μM; non-toxic to human cells
Study BBenzimidazole DerivativeVarious BacteriaSignificant antibacterial activity observed

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